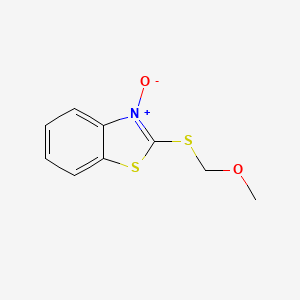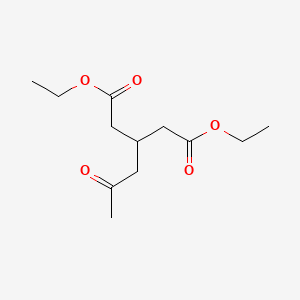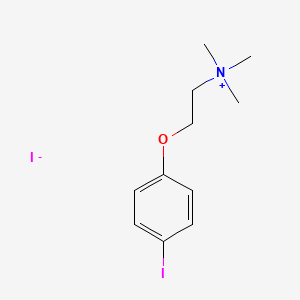
2-(4-Iodophenoxy)-N,N,N-trimethylethan-1-aminium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Iodophenoxy)-N,N,N-trimethylethan-1-aminium iodide is an organic compound with the molecular formula C11H17I2NO It is a quaternary ammonium salt that features an iodophenoxy group attached to an ethyl-trimethylammonium moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Iodophenoxy)-N,N,N-trimethylethan-1-aminium iodide typically involves the reaction of 4-iodophenol with 2-chloro-N,N,N-trimethylethan-1-aminium chloride. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The reaction mixture is heated to reflux for several hours to ensure complete conversion. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Types of Reactions:
Substitution Reactions: The iodophenoxy group can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Oxidation Reactions: The phenoxy group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding phenol or other reduced products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium cyanide, or sodium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products:
Substitution: Formation of phenoxy derivatives with different substituents replacing the iodine atom.
Oxidation: Formation of quinones or other oxidized phenoxy compounds.
Reduction: Formation of phenol or other reduced derivatives.
Applications De Recherche Scientifique
2-(4-Iodophenoxy)-N,N,N-trimethylethan-1-aminium iodide has several applications in scientific research:
Biology: Investigated for its potential as a radiolabeled compound for imaging studies due to the presence of iodine.
Medicine: Explored for its potential use in drug development, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-(4-Iodophenoxy)-N,N,N-trimethylethan-1-aminium iodide involves its interaction with specific molecular targets. The quaternary ammonium group allows it to interact with negatively charged sites on proteins or cell membranes. The iodophenoxy group can participate in various chemical reactions, leading to the formation of reactive intermediates that can modify biological molecules. These interactions can affect cellular processes and pathways, making the compound useful in research and potential therapeutic applications.
Comparaison Avec Des Composés Similaires
4-Iodophenoxyacetic Acid: Similar structure but with an acetic acid moiety instead of the trimethylethan-1-aminium group.
Iodotrimethylsilane: Contains an iodine atom and a trimethylsilyl group, used in organic synthesis for different purposes.
2-(4-Iodophenoxy)pyrimidine: Contains a pyrimidine ring instead of the trimethylethan-1-aminium group.
Uniqueness: 2-(4-Iodophenoxy)-N,N,N-trimethylethan-1-aminium iodide is unique due to its combination of a quaternary ammonium group and an iodophenoxy group. This combination imparts specific chemical properties and reactivity, making it suitable for a range of applications in different fields of research.
Propriétés
Numéro CAS |
93790-57-9 |
|---|---|
Formule moléculaire |
C11H17I2NO |
Poids moléculaire |
433.07 g/mol |
Nom IUPAC |
2-(4-iodophenoxy)ethyl-trimethylazanium;iodide |
InChI |
InChI=1S/C11H17INO.HI/c1-13(2,3)8-9-14-11-6-4-10(12)5-7-11;/h4-7H,8-9H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
TXLVJSQBJLSSBT-UHFFFAOYSA-M |
SMILES canonique |
C[N+](C)(C)CCOC1=CC=C(C=C1)I.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-Chloroethyl)sulfanyl]-1,7,7-trimethylbicyclo[2.2.1]heptane](/img/structure/B14351170.png)
![3,3,12-Trimethyl-3,12-dihydro-7H-pyrano[2,3-c]acridin-7-one](/img/structure/B14351176.png)

![2,6-Dichloro-4-[2-chloro-4-(methanesulfonyl)phenoxy]pyridine](/img/structure/B14351181.png)
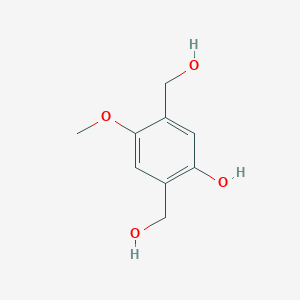
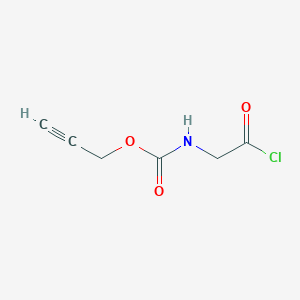
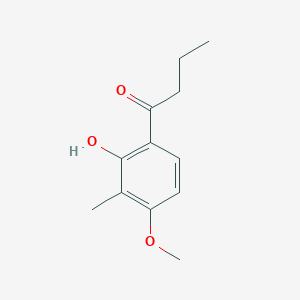
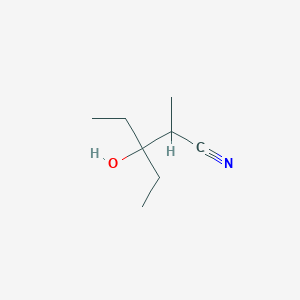

![3-Piperidinemethanol, 1-[[3-(3-aminopropoxy)phenyl]methyl]-](/img/structure/B14351220.png)
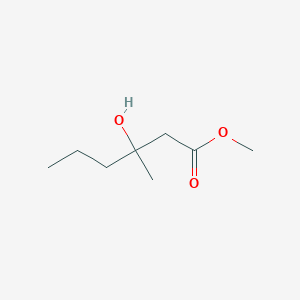
![2-{4-[Cyclohexyl(prop-2-en-1-yl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B14351240.png)
